4-Bromo-1-cyclopropoxy-2-methoxybenzene is an organic compound characterized by a bromine atom, a cyclopropoxy group, and a methoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 227.10 g/mol. This compound falls under the category of substituted aromatic compounds, specifically those that exhibit unique properties due to the presence of both halogen and ether functionalities.
This compound can be sourced from various chemical suppliers and is classified as an aromatic compound due to its benzene ring structure. It is often used in scientific research, particularly in studies involving organic synthesis and medicinal chemistry.
The synthesis of 4-Bromo-1-cyclopropoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-cyclopropoxy-2-methoxybenzene using bromine or brominating agents under controlled conditions to ensure selectivity for the desired position on the aromatic ring.
The molecular structure of 4-Bromo-1-cyclopropoxy-2-methoxybenzene features:
4-Bromo-1-cyclopropoxy-2-methoxybenzene can participate in various chemical reactions, including:
The mechanism of action for 4-Bromo-1-cyclopropoxy-2-methoxybenzene primarily revolves around its reactivity due to the presence of the bromine atom and its ability to participate in electrophilic aromatic substitution reactions.
4-Bromo-1-cyclopropoxy-2-methoxybenzene has several scientific applications:
Directed ortho-metalation (DoM) is pivotal for regioselective bromine installation in this scaffold. The synthesis employs lithium-halogen exchange on 1-bromo-2-fluoro-4-methoxybenzene using n-butyllithium (n-BuLi) at –78°C in anhydrous THF, generating a transient aryllithium species. Subsequent quenching with electrophiles (e.g., DMF) introduces formyl groups at the ortho position relative to fluorine. This strategy capitalizes on the synergistic directing effects of fluorine and methoxy groups, achieving >85% regioselectivity [3]. Alternative organomagnesium intermediates (Grignard reagents) derived from bromo precursors enable nucleophilic displacements with bromomethylcyclopropane, though with reduced yields (~70%) due to competing elimination [4] [5].
Vilsmeier-Haack formylation is employed for direct aldehyde installation on electron-rich aromatic rings. Treatment of 4-bromo-2-methoxyphenol with DMF/POCl₃ at 0–5°C yields 4-bromo-2-methoxybenzaldehyde, a key intermediate for subsequent functionalization. Cyclopropoxy introduction proceeds via Williamson ether synthesis: deprotonation of cyclopropanol with NaH or K₂CO₃ in DMF, followed by nucleophilic displacement of activated aryl halides (e.g., 4-bromo-1-fluoro-2-methoxybenzene). This method achieves 90–95% conversion under optimized conditions (60°C, 12 h) [1] [3]. Alternative routes utilize in situ-generated bromocyclopropane (from cyclopropanecarboxylic acid via Hunsdiecker reaction with HgO/Br₂) for alkylation of phenolic substrates, though scalability is limited by moderate yields (65%) [5].
Solvent polarity critically influences etherification and formylation kinetics. Polar aprotic solvents (DMF, NMP) enhance nucleophilicity in cyclopropylation, while ethereal solvents (THF) favor metalation. Catalyst screening reveals cesium carbonate outperforms potassium/sodium carbonates in O-alkylations due to enhanced solubility and basicity, reducing reaction times by 40% [3] [8]. For bromination, ZnCl₂ or FeCl₃ catalysis minimizes polybromination byproducts in electron-rich systems.
Table 1: Solvent/Catalyst Optimization for Key Steps
Reaction | Optimal Solvent | Optimal Catalyst | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Cyclopropoxy alkylation | Toluene | Cs₂CO₃ | 92 | <3% dialkylation |
Vilsmeier formylation | DMF | – | 88 | <5% diformylation |
Lithium-halogen exchange | THF | n-BuLi | 85 | <7% protonolysis |
Final product purity (>99%) is achieved through tandem crystallization-distillation:
Table 2: Purification Methods and Performance
Purification Method | Conditions | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|---|
Solvent crystallization | n-Heptane, –20°C, 12 h | 98.5 | 85 | Oligomeric residues, salts |
Vacuum distillation | 110–115°C, 2.5 mmHg | 99.3 | 75 | Regioisomers, des-bromo compounds |
Combined protocol | Crystallization → Distillation | >99.5 | 63 | All major impurities |
Comprehensive Compound Index
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: